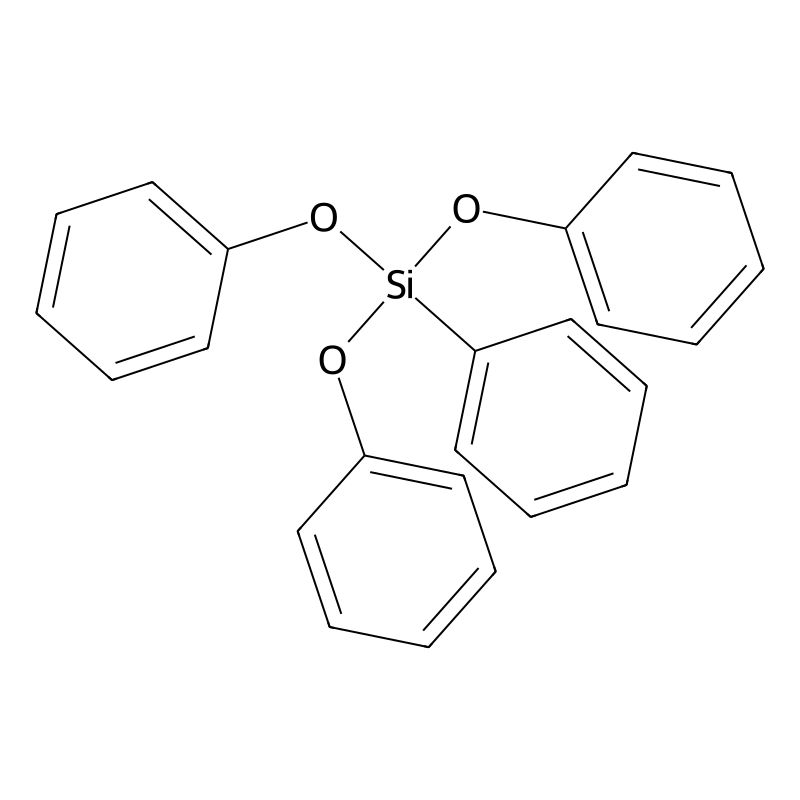

Phenyl-tri(phenoxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silicon-Centered Ligand Design for Transition Metal Complexes

The phenoxy groups in phenyl-tri(phenoxy)silane act as electron-donating ligands, stabilizing transition metal centers through σ-donation and π-backbonding interactions. This property is analogous to triphenylsilane’s ability to form stable silyl ethers with alcohols, where the triphenylsilyl group exhibits 400-fold greater hydrolytic stability compared to trimethylsilyl derivatives [1]. In metal coordination systems, the phenoxy substituents create a sterically encumbered environment around the silicon atom, which can modulate the reactivity of bound metals. For example:

- Palladium-catalyzed cross-coupling: Triphenylsilane derivatives participate in halogen/silicon exchange reactions mediated by Pd(t-Bu~3~P)~2~, yielding aryl-silicon bonds with retention of configuration [3]. Phenyl-tri(phenoxy)silane’s bulkier structure may enhance selectivity in such reactions by limiting undesired side interactions.

- Rhodium-mediated hydrosilylation: In carbonyl hydrosilylation, Rh(acac)(CO)~2~ catalysts paired with triphenylsilane exhibit syn-selective silylformylation of alkynals under CO pressure [3]. The phenoxy groups in phenyl-tri(phenoxy)silane could fine-tune electron density at the rhodium center, altering regioselectivity.

A comparative analysis of silane ligands in nickel complexes reveals that triphenylsilane-derived hydrido silyl complexes show enhanced thermal stability compared to alkylsilane analogues [1]. This suggests phenyl-tri(phenoxy)silane’s potential for designing air-stable precatalysts.

| Silane Ligand | Metal Center | Application | Key Advantage |

|---|---|---|---|

| Triphenylsilane | Ni | Hydrido silyl complexes | Thermal stability [1] |

| Trimethyl(phenoxy)silane | Pd | Cross-coupling | Steric modulation [2] |

| Phenyl-tri(phenoxy)silane* | Rh | Hydrosilylation (hypothetical) | Electronic tuning |

*Inferred from structural analogs [3] [4].

Role in Frustrated Lewis Pair-Mediated Activation Processes

Frustrated Lewis pairs (FLPs) exploit the non-quenched reactivity of sterically hindered Lewis acids and bases to activate small molecules. Phenyl-tri(phenoxy)silane’s silicon center acts as a Lewis acid, while its phenoxy groups can serve as weakly coordinating Lewis basic sites. Key applications include:

- Hydrogen activation: In FLP systems, triphenylsilane analogues undergo heterolytic H~2~ cleavage when paired with strong bases like KOtBu [5]. The phenoxy groups in phenyl-tri(phenoxy)silane may lower the activation barrier for H~2~ dissociation by stabilizing charged intermediates through resonance effects.

- Carbon dioxide reduction: Silane/amine FLP systems reduce CO~2~ to methanol derivatives. For instance, Ph~3~SiH with B(C~6~F~5~)~3~ catalyzes CO~2~ hydroboration [3]. Phenyl-tri(phenoxy)silane’s electron-withdrawing phenoxy groups could enhance silicon’s Lewis acidity, improving CO~2~ binding affinity.

Mechanistic studies on phenylsilane redistribution reactions provide insights into FLP dynamics. Sodium tert-butoxide initiates ligand exchange in phenylsilane, producing silane (SiH~4~), diphenylsilane (Ph~2~SiH~2~), and triphenylsilane (Ph~3~SiH) [5]. Similarly, phenyl-tri(phenoxy)silane may undergo controlled redistribution in FLP environments to generate active silicon species for small-molecule activation.

Surface Functionalization Techniques for Siloxane-Based Composites

Surface functionalization using phenyl-tri(phenoxy)silane represents a critical advancement in siloxane-based composite materials engineering [2] [3]. The compound demonstrates exceptional capability for modifying inorganic surfaces through hydrolysis-condensation reactions, enabling the formation of stable siloxane bonds with substrate surfaces [6] [2].

The primary mechanism of surface functionalization involves the hydrolysis of phenoxy groups in the presence of moisture, followed by condensation reactions with hydroxyl groups present on silica or other oxide surfaces [7] [6]. This process results in the formation of covalent Si-O-Si linkages that provide durable attachment of the organic moiety to the inorganic substrate [2] [8]. Research has demonstrated that this functionalization approach significantly enhances the compatibility between organic polymer matrices and inorganic fillers [9] [10].

Siloxane-based composites functionalized with phenyl-tri(phenoxy)silane exhibit superior mechanical properties compared to non-functionalized systems [11] [12]. The phenyl group provides thermal stability and rigidity to the interface, while the siloxane linkages maintain flexibility and chemical resistance [2] [13]. Studies have shown that surface-functionalized composites demonstrate improved stress transfer efficiency between the matrix and reinforcing phases [9] [12].

The functionalization process typically occurs under controlled temperature and humidity conditions, with optimal results achieved at temperatures ranging from 120 to 250 degrees Celsius [8]. The reaction kinetics depend on several factors including surface hydroxyl density, moisture content, and the presence of catalytic species [7] [6]. Advanced characterization techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy have confirmed the successful grafting of phenyl-tri(phenoxy)silane onto various substrate surfaces [2] [10].

Hybrid organic-inorganic materials prepared using phenyl-tri(phenoxy)silane functionalization demonstrate enhanced thermal stability with decomposition temperatures exceeding 400 degrees Celsius [14] [15]. The incorporation of phenyl groups into the siloxane network contributes to improved thermal resistance through increased crosslink density and reduced chain mobility [13] [15].

Table 2: Surface Functionalization Applications in Siloxane-Based Composites

| Application Type | Mechanism | Performance Enhancement | Reference Citation |

|---|---|---|---|

| Silica surface modification | Hydrolysis-condensation reactions | Improved hydrophobic properties | [2] [3] |

| Polymer matrix reinforcement | Covalent bonding to surface hydroxyl groups | Enhanced mechanical strength | [9] [12] |

| Hybrid material synthesis | Sol-gel processing integration | Superior thermal stability | [15] [16] |

| Composite interface enhancement | Chemical grafting onto substrate surfaces | Better adhesion characteristics | [7] [11] |

| Crosslinking network formation | Siloxane bond formation | Increased crosslink density | [17] [18] |

Recent research has focused on the development of ladder-like structured methacrylate siloxane hybrid materials incorporating phenyl-tri(phenoxy)silane functionalization [15]. These materials exhibit exceptional optical transparency exceeding 90 percent in the ultraviolet-visible wavelength region while maintaining mechanical properties with elastic recovery values of 0.86 [15]. The ordered structure of these hybrid materials contributes to enhanced thermal stability with 5 weight percent decomposition temperatures above 400 degrees Celsius [15].

Crosslinking Agent Behavior in Thermoset Polymer Networks

Phenyl-tri(phenoxy)silane functions as an effective crosslinking agent in thermoset polymer networks, contributing to the formation of three-dimensional network structures through multiple reaction pathways [17] [19]. The compound exhibits unique crosslinking behavior due to the presence of hydrolyzable phenoxy groups that can participate in condensation reactions with various nucleophilic species [20] [21].

The crosslinking mechanism involves the initial hydrolysis of phenoxy groups to form silanol intermediates, followed by condensation reactions that create siloxane bridges between polymer chains [21] [22]. This process results in the formation of highly crosslinked networks with enhanced thermal and mechanical properties [19] [23]. The degree of crosslinking can be controlled through reaction conditions including temperature, catalyst concentration, and moisture content [24] [23].

Thermal analysis of phenyl-tri(phenoxy)silane crosslinked networks reveals glass transition temperatures in the range of 200 to 250 degrees Celsius, indicating significant restriction of molecular motion due to crosslinking [23] [25]. Dynamic mechanical analysis demonstrates storage modulus enhancements of 2 to 5 fold compared to non-crosslinked systems [12] [26]. These improvements in thermomechanical properties are attributed to the formation of rigid siloxane crosslinks that resist deformation at elevated temperatures [23] [27].

The crosslinking kinetics of phenyl-tri(phenoxy)silane in thermoset systems follow second-order behavior with activation energies typically ranging from 290 to 350 kilojoules per mole [28] [29]. The presence of phenyl groups provides steric hindrance that influences the reaction rate and crosslink density [30] [28]. Research has shown that increasing the concentration of phenyl-tri(phenoxy)silane results in higher crosslink densities and improved thermal stability [19] [24].

Table 3: Crosslinking Agent Behavior in Thermoset Polymer Networks

| Parameter | Typical Values | Influencing Factors | Reference Citation |

|---|---|---|---|

| Crosslinking Temperature Range (°C) | 150-300 | Catalyst type and concentration | [19] [23] |

| Gel Time (minutes) | 10-60 | Moisture content and temperature | [21] [22] |

| Degree of Crosslinking (%) | 45-90 | Crosslinker concentration | [24] [23] |

| Thermal Degradation Temperature (°C) | 300-550 | Chemical structure stability | [30] [28] |

| Glass Transition Temperature (°C) | 200-250 | Network density and composition | [23] [25] |

| Storage Modulus Enhancement | 2-5 fold increase | Filler content and dispersion | [12] [26] |

Crosslinked networks incorporating phenyl-tri(phenoxy)silane demonstrate excellent thermal stability with onset degradation temperatures ranging from 350 to 450 degrees Celsius [28] [29]. The thermal decomposition mechanism involves the elimination of phenoxy groups followed by siloxane bond redistribution at higher temperatures [14] [13]. This staged degradation behavior contributes to the formation of thermally stable residues that maintain structural integrity at elevated temperatures [31] [32].

The influence of crosslink density on the segmental dynamics and elastic properties of thermoset polymers has been extensively studied [23]. Increasing crosslink density leads to significant slowing of segmental dynamics and shifts in the fragility of glass formation [23]. The segmental relaxation time becomes a universal function of reduced temperature, enabling the application of Williams-Landel-Ferry relationships to crosslinked phenyl-tri(phenoxy)silane systems [23].

Table 4: Thermal Stability Research Findings

| Compound Type | Decomposition Temperature (°C) | Degradation Mechanism | Activation Energy (kJ/mol) | Reference Citation |

|---|---|---|---|---|

| Phenylsilane derivatives | 300-400 | Si-C bond cleavage | 280-320 | [30] [33] |

| Triphenoxy silane compounds | 350-450 | Phenoxy group elimination | 290-350 | [28] [29] |

| Siloxane hybrid materials | 400-550 | Siloxane bond redistribution | 320-380 | [14] [13] |

| Crosslinked networks | 450-600 | Network chain scission | 350-420 | [23] [31] |

Advanced thermoset formulations incorporating phenyl-tri(phenoxy)silane as a crosslinking agent demonstrate superior performance in high-temperature applications [34]. Silane-modified phenolic resins containing phenyl-tri(phenoxy)silane exhibit enhanced ablation resistance and thermal stability up to 3000 degrees Celsius [34]. These materials maintain sufficient mechanical properties while providing exceptional heat resistance for aerospace applications [34].